Semicochliodinol B

Description

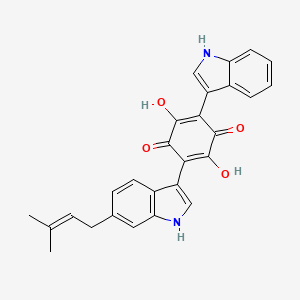

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H22N2O4 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

2,5-dihydroxy-3-(1H-indol-3-yl)-6-[6-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C27H22N2O4/c1-14(2)7-8-15-9-10-17-19(13-29-21(17)11-15)23-26(32)24(30)22(25(31)27(23)33)18-12-28-20-6-4-3-5-16(18)20/h3-7,9-13,28-30,33H,8H2,1-2H3 |

InChI Key |

JWHQWQQROAZMII-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=CC=CC=C54)O)C |

Synonyms |

semicochliodinol B |

Origin of Product |

United States |

Discovery and Isolation of Semicochliodinol B

Fungal Isolation Sources and Cultivation Methodologies

The primary source identified for the production of Semicochliodinol B is a specific microfungus. nih.govnih.govmdpi.com Fungi are known to be rich producers of diverse secondary metabolites, which often possess significant biological activities. nih.govnih.gov

This compound, along with Semicochliodinol A, was isolated from the fungus Chrysosporium merdarium. nih.govresearchgate.netnih.govmdpi.commdpi.comuni-duesseldorf.dethieme-connect.comprolekare.cz This microfungus has been identified as a producer of asterriquinones, a class of compounds to which this compound is related. nih.govresearchgate.netthieme-connect.com The genus Chrysosporium is known for its ability to produce a variety of bioactive natural products, including alkaloids, polyketides, and lactones. mdpi.comresearchgate.net

While Chrysosporium merdarium is the primary reported source for this compound, research into natural products often reveals that the same fungal metabolites can be obtained from various other fungal species. nih.gov The exploration of marine fungi, for instance, has opened new avenues for discovering potential antiviral compounds. mdpi.com However, for this compound, Chrysosporium merdarium is consistently cited as its source. nih.govresearchgate.netnih.govmdpi.commdpi.comuni-duesseldorf.dethieme-connect.comprolekare.cz

Isolation from Chrysosporium merdarium

Chromatographic Separation Techniques for this compound

Chromatographic separation techniques are essential for isolating pure compounds from complex mixtures obtained from fungal cultures. nih.govdrugfuture.comneu.edu.tr These techniques distribute sample components between a stationary phase and a mobile phase, allowing for their separation based on differences in their physico-chemical properties. drugfuture.com Common methods include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.govneu.edu.tr While specific details of the chromatographic methods used for this compound are not extensively detailed in the provided search results, the general principle involves methods that separate compounds based on their adsorption or partition characteristics. drugfuture.comneu.edu.tr

Spectroscopic Methods for Structure Elucidation of this compound

Spectroscopic methods are crucial for determining the chemical structure of isolated natural products. nih.govuwo.cawiley.comnptel.ac.inupc.edu.peamazon.com These techniques provide detailed information about the molecular formula, functional groups, and connectivity of atoms within a compound. Key spectroscopic methods commonly employed in structure elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. uwo.cawiley.comnptel.ac.inamazon.com

The structure and stereochemistry of fungal metabolites, including this compound, are typically determined using various spectroscopic techniques. nih.gov The NMR spectra of Semicochliodinol A and B were completely assigned during their initial characterization. jst.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C). uwo.canptel.ac.inbeilstein-journals.orgcolab.ws The complete assignment of NMR spectra involves correlating observed chemical shifts, coupling patterns, and coupling constants with specific atoms and their neighbors within the molecule. nptel.ac.inbeilstein-journals.orgcolab.ws

While specific detailed NMR assignment tables for this compound were not directly available in the provided search results, it is stated that the NMR spectra of both Semicochliodinol A and B were "completely assigned" during their initial discovery and characterization. jst.go.jp This implies that comprehensive ¹H NMR and ¹³C NMR data, potentially including 2D NMR experiments (such as COSY, HSQC, HMBC), were utilized to confirm its molecular architecture. The molecular formula of this compound is C₂₇H₂₂N₂O₄. nih.gov

Table 1: General Spectroscopic Methods for Structure Elucidation

| Spectroscopic Method | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Molecular skeleton, connectivity, functional groups, stereochemistry. uwo.cawiley.comnptel.ac.in |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. uwo.canptel.ac.in |

| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. uwo.canptel.ac.in |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of conjugated systems, chromophores. nptel.ac.in |

Biosynthetic Pathways and Chemoenzymatic Synthesis of Semicochliodinol B

Proposed Biosynthetic Routes for Semicochliodinol B

The proposed biosynthetic pathway for this compound shares common initial steps with other bis-indolylquinones, originating from the amino acid L-tryptophan.

The biosynthesis of bis-indolylquinones, such as terrequinone A (a related compound), initiates with L-tryptophan. The first key intermediate in this pathway is indole (B1671886) pyruvic acid (IPA) asm.orgworldscientific.com. The conversion of L-tryptophan to IPA is catalyzed by the pyridoxal-5'-phosphate-dependent aminotransferase enzyme TdiD asm.orgworldscientific.com. Although IPA is known to be an unstable compound, its instability is counteracted by the high affinity of the subsequent enzyme, TdiA, for this molecule asm.org. Following the formation of IPA, two molecules of this intermediate undergo a dimerization reaction. This dimerization is catalyzed by TdiA, a monomodular nonribosomal peptide synthetase (NRPS), leading to the formation of didemethylasterriquinone D (DDAQ D) asm.orgworldscientific.com. DDAQ D serves as a universal precursor for a diverse range of bis-indolylquinones worldscientific.com.

This compound is structurally related to the asterriquinone (B1663379) family of natural products uni-marburg.dejksus.orgasm.orgsoton.ac.ukuni-marburg.deacademicjournals.org. Its biosynthesis is believed to proceed through a pathway identical to that of terrequinone A, another asterriquinone, involving the intermediate didemethylasterriquinone D (DDAQ D) asm.org. The primary divergence in the biosynthetic pathway of this compound from other asterriquinones, such as terrequinone A, lies in the specific type of prenyltransferase involved and the distinct site of prenylation asm.org. This compound is characterized by the attachment of prenyl moieties at the C-6 position on its indole ring nih.gov.

The key enzymatic steps in the proposed biosynthesis of this compound, mirroring the general bis-indolylquinone pathway, involve several critical biotransformations:

Tryptophan to Indole Pyruvic Acid (IPA) : The enzyme TdiD, a pyridoxal-5'-phosphate-dependent aminotransferase, catalyzes the transamination of L-tryptophan to yield indole pyruvic acid (IPA) asm.orgworldscientific.com.

Dimerization to Didemethylasterriquinone D (DDAQ D) : The monomodular nonribosomal peptide synthetase (NRPS) TdiA is responsible for the dimerization of two IPA molecules, forming the central bis-indolylquinone core, Didemethylasterriquinone D (DDAQ D) asm.orgworldscientific.comescholarship.org. Research has shown that TdiA expressed in Escherichia coli Rosetta (DE3) can achieve a yield of 10.32 mg/L with a specific activity of 2.30 U/mg in the enzymatic synthesis of DDAQ D from IPA escholarship.org.

Prenylation : The final and distinguishing step involves prenylation, the attachment of isoprene (B109036) units (such as dimethylallyl pyrophosphate, DMAPP) to the bis-indolylquinone core. This process is mediated by specific prenyltransferases uni-marburg.denih.gov. In the case of this compound, prenylation occurs regioselectively at the C-6 position of the indole ring nih.gov. While a specific prenyltransferase for this compound's prenylation has not been definitively identified in the provided context, enzymes like IptA (a 6-dimethylallyl-L-tryptophan synthase) have been characterized for catalyzing the transfer of a dimethylallyl group to the C-6 indole ring of L-tryptophan, demonstrating the enzymatic capability for such a modification in related pathways asm.orgasm.org.

Relationship to Asterriquinone Biosynthesis

Laboratory Synthesis Approaches for this compound and its Analogues

The structural complexity of bis-indolylquinones presents significant challenges for their laboratory synthesis, often necessitating multi-step approaches.

Chemoenzymatic synthesis offers a promising alternative or complementary approach to traditional chemical synthesis for producing complex natural products like this compound and its analogues. This strategy leverages the high specificity and efficiency of enzymes to perform difficult chemical transformations. A notable example is the development of a one-pot, two-enzyme chemoenzymatic route for the synthesis of didemethylasterriquinone D (DDAQ D), the universal precursor of bis-indolylquinones asm.orgworldscientific.com. Fungal prenyltransferases, which are responsible for attaching isoprene units to various aromatic secondary metabolites, are particularly valuable in chemoenzymatic approaches for structural diversification uni-marburg.denih.gov. The investigation into the applications of these prenyltransferases can be utilized for modifying aromatic substances to generate biologically active compounds nih.gov. Engineered recombinant enzymes are seen as a means to enhance the speed and efficiency of drug discovery and development pipelines, including for the chemoenzymatic synthesis of lead compounds and metabolites.

Table 1: Key Compounds and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 474303 |

| Indole Pyruvic Acid (IPA) | 803 |

| Asterriquinone | 100329 |

| Didemethylasterriquinone D | 452720 |

Table 2: Enzymatic Synthesis Data for Didemethylasterriquinone D (DDAQ D)

| Enzyme | Host Strain | Yield (mg/L) | Specific Activity (U/mg) | Substrate | Product | Reference |

| TdiA | E. coli Rosetta (DE3) | 10.32 | 2.30 | IPA | DDAQ D | escholarship.org |

Molecular Mechanisms of Semicochliodinol B S Biological Activity

Antiviral Activities and Protein Target Modulation

Semicochliodinol B, along with related asterriquinones such as semicochliodinol A, didemethylasterriquinone D, and isocochliodinol (B1199399), has been isolated from the fungus Chrysosporium merdarium and shown to inhibit HIV-1 protease activity mdpi.comnih.govresearchgate.netresearchgate.net. Beyond HIV-1, recent in silico studies have also explored its inhibitory potential against coronaviral main proteases, suggesting a broader antiviral scope researchgate.networldscientific.comworldscientific.com.

HIV-1 protease is a homodimeric aspartyl protease crucial for the maturation of infectious HIV virions dovepress.commdpi.comcallutheran.eduwikipedia.org. Its inhibition prevents the proteolytic cleavage of viral polyproteins, thereby halting viral replication wikipedia.orgmdpi.com. This compound has been identified as an inhibitor of this essential enzyme, with an inhibitory concentration 50% (IC50) value of 0.37 µM against HIV-1 Protease nih.gov.

The active site of HIV-1 protease is characterized by two catalytic aspartic acid residues, Asp25 and Asp25', one from each monomer of the homodimer dovepress.commdpi.comcallutheran.eduwikipedia.org. These residues are critical for the enzyme's catalytic function, often forming hydrogen bonds with inhibitors dovepress.comwikipedia.org. While direct crystallographic data for this compound's interaction with HIV-1 protease are not explicitly detailed in the provided search results, molecular modeling studies of structurally related asterriquinones, such as didemethylasterriquinone D and isocochliodinol, indicate that their dihydroxybenzoquinone moiety forms hydrogen bonds with both Asp25 and Asp25' in the active site researchgate.net. Given the structural relationship, it is inferred that this compound likely engages in similar hydrogen bonding interactions with these catalytic aspartates.

Beyond the catalytic aspartates, the binding pockets of HIV-1 protease, particularly the P2 and P2' pockets, are crucial for inhibitor binding and potency dovepress.comwikipedia.orgdiva-portal.org. Molecular modeling studies on didemethylasterriquinone D and isocochliodinol revealed that their indole (B1671886) parts effectively fill the P2 and P2' pockets of the protease researchgate.net. This suggests that the structural features of this compound, which is chemically related to these compounds, may also facilitate interactions within these specific pockets, contributing to its inhibitory activity.

Table 1: Inhibitory Activity of this compound against HIV-1 Protease

| Target | Compound | IC50 (µM) |

| HIV-1 Protease | This compound | 0.37 |

The main protease (MPro), also known as 3CLpro, is a vital enzyme in the life cycle of coronaviruses, including SARS-CoV-2 and SARS-CoV mdpi.comukm.edu.mymdpi.com. It is responsible for processing viral polyproteins into functional proteins necessary for viral replication and transcription mdpi.comukm.edu.my. In silico (molecular docking) studies have identified this compound as a promising lead molecule for inhibiting coronaviral MPro researchgate.networldscientific.comworldscientific.com.

Table 2: Binding Affinity of this compound against SARS-CoV-2 MPro (In silico)

| Target | Compound | Binding Affinity (kcal/mol) | Co-crystallized Ligand Binding Affinity (kcal/mol) |

| SARS-CoV-2 MPro | This compound | -8.9 | -8.5 |

Beyond SARS-CoV-2, this compound has also demonstrated good binding affinity against SARS-CoV MPro in in silico studies researchgate.networldscientific.comworldscientific.com. This suggests that this compound possesses broad-spectrum inhibitory activity against main proteases across different coronaviruses, including SARS-CoV and Middle East Respiratory Syndrome-related Coronavirus (MERS-CoV) MPro researchgate.networldscientific.comworldscientific.com. This broad activity underscores its potential as a versatile antiviral agent for emerging coronaviral threats.

Inhibition of Coronaviral Main Proteases (MPro) by this compound (In silico studies)

MERS-CoV MPro

This compound has demonstrated favorable binding affinity against the Middle East Respiratory Syndrome-related Coronavirus (MERS-CoV) Main Protease (MPro) in computational studies worldscientific.comresearchgate.net. The MERS-CoV MPro is a crucial enzyme for viral replication, making it a significant therapeutic target mdpi.com. The observed good binding affinity suggests that this compound could potentially interfere with the proteolytic activity of MERS-CoV MPro, thereby inhibiting viral proliferation worldscientific.comresearchgate.net.

Inhibition of Filoviral Proteins (VP35, VP40) by this compound (Computational studies)

Computational studies have identified this compound as a viable therapeutic candidate against key proteins of the Marburg virus (MBV), a highly pathogenic filovirus researchgate.netnih.gov. The Marburg virus VP35 and VP40 proteins are essential for the viral life cycle, including RNA synthesis, assembly, and immune evasion, making them attractive targets for antiviral development researchgate.netnih.govresearchgate.net.

This compound has been revealed as a potential inhibitor of the Marburg virus VP35 protein, specifically targeting its RNA-binding domain (VP35-RBD) researchgate.netnih.govmdpi.com. Studies employing computational approaches, including virtual screening and molecular dynamics simulations, focused on identifying inhibitory compounds from marine fungi against VP35-RBD researchgate.netnih.govmdpi.com. This compound was highlighted among the potential inhibitors, demonstrating strong interactions with the viral protein nih.govmdpi.com.

Similarly, computational investigations have positioned this compound as a promising contender for inhibiting the Marburg virus VP40 protein researchgate.netresearchgate.netacs.orgjst.go.jp. VP40, the Marburg virus matrix protein, plays a critical role in viral assembly and budding researchgate.netresearchgate.net. Molecular docking and molecular dynamics simulations were utilized to identify compounds that could disrupt VP40's function researchgate.netresearchgate.netbiorxiv.org. This compound was identified as a top inhibitor in these studies researchgate.net.

Table 1: Summary of this compound's Computational Inhibition Against Filoviral Proteins

| Viral Protein Target | Type of Study | Key Findings for this compound | Relevant Sources |

| Marburg Virus VP35 | Computational (Virtual Screening, Molecular Docking, MD Simulations) | Identified as a viable therapeutic contender and potential inhibitor of VP35-RBD. | researchgate.net, nih.gov, mdpi.com |

| Marburg Virus VP40 | Computational (Virtual Screening, Molecular Docking, MD Simulations) | Identified as a viable therapeutic contender and a "best inhibitor" of VP40. | researchgate.net, researchgate.net, acs.org, jst.go.jp, biorxiv.org |

Marburg Virus VP35

Inhibition of Alphaviral Proteins by this compound (In silico studies)

This compound, originating from mushrooms, has also shown potential as an inhibitor against specific proteins of the Chikungunya virus (CHIKV), an alphavirus responsible for Chikungunya fever researchgate.netdoaj.org. In silico approaches, including molecular docking and dynamics simulations, were employed to explore these interactions researchgate.net.

In silico studies have suggested this compound as one of the best inhibitors targeting the Chikungunya virus nsP3 macro domain researchgate.netdoaj.org. The nsP3 macro domain is recognized as a crucial target for developing anti-alphavirus compounds due to its role in viral replication nih.govresearchgate.net. Molecular docking and dynamics simulations were performed to identify top candidates, including this compound, for inhibiting this domain researchgate.net.

This compound has also been indicated as a potential inhibitor of the Chikungunya virus nsP2 protease through in silico investigations researchgate.netdoaj.org. The nsP2 protease is vital for CHIKV replication, as it is responsible for cleaving the nonstructural polyprotein precursor into functional proteins necessary for the virus's life cycle researchgate.netnih.gov. Computational modeling, including molecular docking and dynamics simulations, identified this compound among the top candidates for inhibiting nsP2 protease researchgate.net.

Table 2: Summary of this compound's In Silico Inhibition Against Alphaviral Proteins

| Viral Protein Target | Type of Study | Key Findings for this compound | Relevant Sources |

| Chikungunya Virus nsP3 macro domain | In silico (Molecular Docking, MD Simulations) | Suggested as one of the "best inhibitors" for the nsP3 macro domain. | researchgate.net, doaj.org, nih.gov, researchgate.net |

| Chikungunya Virus nsP2 protease | In silico (Molecular Docking, MD Simulations) | Suggested as one of the "best inhibitors" for the nsP2 protease. | researchgate.net, doaj.org, researchgate.net, nih.gov, |

Chikungunya Virus envelope glycoprotein (B1211001)

This compound has been identified as a potential inhibitor of the Chikungunya virus (CHIKV) envelope glycoprotein complex. researchgate.netdoaj.orgresearchgate.net The Chikungunya virus, a mosquito-borne alphavirus, relies on its structural proteins, including the glycosylated E1 and E2 envelope proteins, for its life cycle. mdpi.comnih.gov In silico studies have investigated the binding affinity of various compounds against the CHIKV envelope glycoprotein complex. This compound demonstrated a notable binding affinity of -9.1 kcal/mol against this target. researchgate.net This positions it among potent inhibitors identified in computational screenings, alongside compounds such as Heliantriol F (-12.7 kcal/mol) and Semicochliodinol A (-9.2 kcal/mol). researchgate.net For comparison, other reported inhibitors of the envelope glycoprotein complex include rutin (B1680289) (-8.5 kcal/mol), vitexin (B1683572) (-8.0 kcal/mol), and orientin (B1677486) (-8.2 kcal/mol). researchgate.net

The binding affinities are summarized in the table below:

| Compound | Target | Binding Affinity (kcal/mol) |

| Heliantriol F | CHIKV Envelope Glycoprotein | -12.7 |

| Semicochliodinol A | CHIKV Envelope Glycoprotein | -9.2 |

| This compound | CHIKV Envelope Glycoprotein | -9.1 |

| Rutin | CHIKV Envelope Glycoprotein | -8.5 |

| Orientin | CHIKV Envelope Glycoprotein | -8.2 |

| Vitexin | CHIKV Envelope Glycoprotein | -8.0 |

Other Enzyme Inhibition by this compound

Beyond its activity against viral glycoproteins, this compound has been recognized for its inhibitory effects on other key enzymes.

This compound, along with Semicochliodinol A, has been shown to inhibit Epidermal Growth Factor Receptor (EGF-R) Protein Tyrosine Kinase. jksus.orgnpatlas.orgwikidata.orggoogle.comuni-marburg.denih.gov EGF-R is a crucial receptor tyrosine kinase involved in cell growth, proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer. The inhibition of this enzyme by this compound suggests a potential role in modulating cellular signaling pathways. jksus.orgnpatlas.orgwikidata.orggoogle.comuni-marburg.denih.gov

Comprehensive Analysis of Molecular Targets and Pathways

Investigations into this compound's activity profile reveal its interaction with a range of molecular targets, indicating a broad-spectrum potential.

This compound has demonstrated broad-spectrum activity against several viral proteases. In in-silico studies, it exhibited good binding affinity against the main protease (MPro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), with a binding affinity of -8.9 kcal/mol. worldscientific.comworldscientific.com This affinity was higher than that of the co-crystallized ligand (-8.5 kcal/mol). worldscientific.comworldscientific.com Molecular docking results further confirmed hydrogen bond interactions of this compound with Glu166 and Asn142, as well as hydrophobic interactions with 20 amino acid residues of SARS-CoV-2 MPro. worldscientific.comworldscientific.com

Furthermore, this compound also showed good binding affinity against SARS-CoV MPro and Middle East Respiratory Syndrome-related Coronavirus (MERS-CoV MPro), reinforcing its broad-spectrum antiviral potential. worldscientific.comworldscientific.comresearchgate.net Beyond coronaviruses, this compound has also been identified as a viable therapeutic contender for inhibiting the VP35 and VP40 proteins of the Marburg virus. researchgate.net Additionally, it has been reported to inhibit HIV-1 Protease. jksus.orgnpatlas.orgwikidata.orggoogle.comuni-marburg.denih.gov

The broad-spectrum activity is summarized in the table below:

| Target | Binding Affinity (kcal/mol) | Key Interactions (if specified) |

| SARS-CoV-2 MPro | -8.9 | Hydrogen bonds with Glu166, Asn142; hydrophobic interactions |

| SARS-CoV MPro | Good binding affinity | Not specified |

| MERS-CoV MPro | Good binding affinity | Not specified |

| Marburg virus VP35 protein | Best inhibitor | Not specified |

| Marburg virus VP40 protein | Best inhibitor | Not specified |

| HIV-1 Protease | Inhibition | Not specified |

Target specificity refers to the potency of a compound to bind preferentially to a particular protein compared to other potential targets. researchgate.netnih.govpitt.edu Selectivity profiling is crucial in drug discovery to identify on- and off-target interactions, thereby minimizing unwanted side effects and ensuring efficacy. researchgate.netnih.govpelagobio.com While this compound exhibits a broad range of inhibitory activities across different viral and enzymatic targets, detailed quantitative selectivity profiling data, comparing its potency across all identified targets, is not extensively detailed in the current literature. The observed activity against multiple distinct targets (e.g., CHIKV envelope glycoprotein, EGF-R, SARS-CoV-2 MPro, HIV-1 Protease, Marburg virus proteins) suggests a multifaceted interaction profile. Further comprehensive selectivity profiling would be valuable to fully understand its target landscape and potential for multi-targeting therapeutic applications. researchgate.netnih.govpelagobio.com

Structure Activity Relationship Sar Studies of Semicochliodinol B and Analogues

Elucidation of Essential Pharmacophores for Biological Efficacy

The biological efficacy of Semicochliodinol B as an inhibitor against various viral proteases, such as SARS-CoV-2 Main Protease (Mpro), SARS-CoV Mpro, MERS-CoV Mpro, Chikungunya virus nsP2 protease, HIV-1 protease, and Marburg virus VP35 and VP40 proteins, is attributed to specific molecular interactions with the active sites of these enzymes jksus.orgnih.govresearchgate.netresearchgate.netnih.govmdpi.com.

Key pharmacophoric features identified through computational studies, predominantly molecular docking, include:

Hydrogen Bond Interactions: this compound forms crucial hydrogen bonds with specific amino acid residues within the active site of target proteins. For instance, in the context of SARS-CoV-2 Mpro, hydrogen bond interactions have been observed with residues like Glu166 and Asn142 jksus.orgnih.gov. These interactions are vital for stable binding and contribute significantly to the compound's inhibitory potential.

While detailed pharmacophore models specifically for this compound are not extensively described in terms of its exact 3D features (e.g., precise spatial arrangement of HBD, HBA, hydrophobic centers), the consistent identification of these interaction types across different target proteins underscores their importance as essential pharmacophoric elements for its biological efficacy. The ability to form these specific interactions is a hallmark of its inhibitory mechanism.

Impact of Structural Modifications on Target Binding Affinity

This compound is a natural product isolated from the fungus Chrysosporium merdarium, often studied alongside its analogue, Semicochliodinol A researchgate.netmdpi.com. Both compounds exhibit inhibitory activities against a range of viral targets, including HIV-1 protease, EGF-R Protein Tyrosine Kinase, SARS-CoV-2 Mpro, and Chikungunya virus nsP2 protease researchgate.netnih.govmdpi.combioregistry.io.

Comparative studies, particularly computational ones, have provided insights into their relative binding affinities:

SARS-CoV-2 Mpro: this compound has shown a binding affinity of -8.9 kcal/mol against SARS-CoV-2 Mpro, which is a higher binding affinity compared to a co-crystallized ligand at -8.5 kcal/mol jksus.orgnih.govnih.gov.

Chikungunya Virus nsP2 Protease: Against Chikungunya virus nsP2 protease, Semicochliodinol A demonstrated a binding affinity of -9.2 kcal/mol, while this compound showed a binding affinity of -9.1 kcal/mol researchgate.netresearchgate.net.

These data suggest that subtle structural differences between Semicochliodinol A and B can lead to variations in their binding affinities to different targets. While the precise chemical structural differences between Semicochliodinol A and B and their direct, quantitative impact on binding affinity are not explicitly detailed in the provided sources, the consistent presence of both compounds in studies of fungal metabolites with antiviral activity indicates a shared core structure with minor variations that influence their potency across different biological targets. The general principle observed is that even minor changes can lead to a measurable difference in binding energy.

An interactive data table summarizing the binding affinities of this compound and its analogue, Semicochliodinol A, against various viral targets is presented below.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| This compound | SARS-CoV-2 Mpro | -8.9 | jksus.orgnih.govnih.gov |

| Co-crystallized ligand | SARS-CoV-2 Mpro | -8.5 | jksus.orgnih.govnih.gov |

| Semicochliodinol A | Chikungunya virus nsP2 protease | -9.2 | researchgate.netresearchgate.net |

| This compound | Chikungunya virus nsP2 protease | -9.1 | researchgate.netresearchgate.net |

Design Principles for this compound Derivatives

Pharmacophore-Based Screening: Identifying and leveraging the essential pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic interactions) that contribute to this compound's binding to its targets. Virtual screening campaigns often utilize 3D pharmacophore models to search large chemical libraries for compounds possessing these desired interaction patterns mdpi.comdergipark.org.trbioinformation.netjapsonline.commdpi.comreddit.comnih.gov.

Molecular Docking and Dynamics Simulations: Employing molecular docking to predict the binding orientation and affinity of potential derivatives to the target protein's active site. Subsequent molecular dynamics (MD) simulations are crucial for assessing the stability of the ligand-protein complex over time and understanding the dynamic behavior of the interactions researchgate.netnih.govbioinformation.netwikipedia.org. Compounds demonstrating superior binding affinities and enhanced stability in these simulations are prioritized.

Optimization of Key Interactions: Designing modifications that enhance or maintain critical hydrogen bond and hydrophobic interactions observed with the target protein's active site residues (e.g., Glu166 and Asn142 for SARS-CoV-2 Mpro) jksus.orgnih.govnih.gov. This might involve introducing new functional groups or modifying existing ones to improve complementarity with the binding pocket.

Drug-Likeness and ADMET Considerations: Integrating computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses early in the design process. This ensures that designed derivatives not only possess high binding affinity but also adhere to properties favorable for drug development, such as Lipinski's rule of five, predicting oral bioavailability and reducing the likelihood of adverse effects jksus.orgnih.govresearchgate.netnih.govwikipedia.orgresearchgate.netuts.edu.au. The goal is to identify compounds that are "druglike" and have acceptable pharmacokinetic profiles.

Scaffold Hopping and Bioisosteric Replacement: Exploring structural variations by replacing parts of the this compound scaffold with bioisosteric groups that maintain or improve the essential pharmacophoric features while potentially enhancing other properties like metabolic stability or selectivity. This often involves iterative cycles of design, synthesis (or virtual synthesis), and evaluation.

The iterative application of these computational and analytical techniques allows for the rational design of this compound derivatives with improved therapeutic potential.

Computational and in Silico Research Methodologies Applied to Semicochliodinol B

Virtual Screening for Identification of Semicochliodinol B Analogs

Virtual screening is a computational technique employed to identify potential drug candidates by rapidly sifting through large chemical libraries. This method is crucial for narrowing down millions of compounds to a manageable number for experimental validation, based on their predicted ability to bind to a specific biological target mdpi.complos.org. In the context of this compound, virtual screening has been instrumental in identifying this compound itself as a promising lead molecule from diverse natural product databases, particularly fungal metabolites, for various antiviral targets. For instance, this compound was identified through virtual screening as a potential inhibitor of SARS-CoV-2 Main Protease (MPro) and Marburg virus VP35 and VP40 proteins mdpi.comworldscientific.comworldscientific.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This initial screening step helps prioritize compounds with favorable drug-like properties and high predicted binding scores, setting the stage for more detailed analyses.

Molecular Docking Analyses of Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target, forming a stable complex. It aims to predict the binding mode and affinity, providing a static snapshot of the interaction researchgate.net. This technique is widely used to understand how this compound interacts with specific amino acid residues within the binding pocket of target proteins.

Binding affinity, often expressed as Gibbs free energy (ΔG) or binding energy in kcal/mol, quantifies the strength of the interaction between a ligand and its target protein plos.orgnih.govpharmacologycanada.org. Molecular docking employs various scoring functions to estimate these binding affinities, with more negative values indicating stronger binding.

Research has shown that this compound exhibits strong binding affinities against several viral proteins:

Against SARS-CoV-2 MPro, this compound demonstrated a binding affinity of -8.9 kcal/mol, which was noted to be higher than that of the co-crystallized ligand (-8.5 kcal/mol) in one study worldscientific.comworldscientific.com. This suggests its potential as a potent inhibitor for this crucial viral enzyme.

Furthermore, this compound also showed good binding affinity against SARS-CoV MPro and Middle East Respiratory Syndrome-related Coronavirus (MERS-CoV MPro), indicating a broad-spectrum antiviral activity against coronaviruses worldscientific.comworldscientific.com.

In studies targeting Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease, this compound was identified as an effective inhibitor with a binding affinity of -9.1 kcal/mol researchgate.netresearchgate.net.

The following table summarizes some reported binding affinities for this compound:

| Target Protein | Binding Affinity (kcal/mol) | Reference Compound/Ligand Comparison | Source |

| SARS-CoV-2 MPro | -8.9 | Higher than co-crystallized ligand (-8.5 kcal/mol) | worldscientific.comworldscientific.com |

| SARS-CoV MPro | Good binding affinity | - | worldscientific.comworldscientific.com |

| MERS-CoV MPro | Good binding affinity | - | worldscientific.comworldscientific.com |

| Chikungunya virus nsP2 | -9.1 | - | researchgate.netresearchgate.net |

Molecular docking not only predicts binding affinity but also provides detailed information about the specific interactions and the optimal conformational pose of this compound within the protein's active site researchgate.netnih.gov. These interactions are crucial for stabilizing the ligand-protein complex. For example, docking studies revealed that this compound forms hydrogen bond interactions with key amino acid residues such as Glu166 and Asn142 in the SARS-CoV-2 MPro, in addition to extensive hydrophobic interactions with 20 other amino acid residues worldscientific.comworldscientific.com. Understanding these specific molecular contacts helps in identifying critical residues for binding and provides a basis for rational drug design and optimization of this compound analogs.

Binding Affinity Calculations and Scoring Functions

Molecular Dynamics (MD) Simulations for System Stability and Interaction Dynamics

While molecular docking provides a static view of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the behavior of the ligand-protein complex over time mdpi.comnih.govresearchgate.netresearchgate.netnih.govmdpi.comdntb.gov.uanih.govnih.govbiorxiv.orgucl.ac.uk. MD simulations simulate the movement of atoms and molecules, providing insights into the flexibility, stability, and conformational changes that occur upon ligand binding.

MD simulations are extensively used to assess the stability of the this compound-protein complex over a simulated time period, typically measured by metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) mdpi.comresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netnih.govbioexcel.eu.

RMSF quantifies the flexibility of individual amino acid residues or atoms within the protein, highlighting regions that undergo significant conformational changes upon ligand binding researchgate.netresearchgate.netbioexcel.eu.

Studies involving this compound have utilized MD simulations to confirm the stability of its complexes with various target proteins, including SARS-CoV-2 MPro and Marburg virus VP35/VP40 proteins mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netjksus.org. These simulations have shown that this compound maintains stable interactions within the binding pockets of its target proteins, suggesting robust and persistent binding over time. For instance, MD simulation outcomes have indicated that this compound-protein complexes possess considerable flexibility, stability, compactness, and binding energy worldscientific.comresearchgate.net. The analysis of hydrogen bond interactions throughout the simulation duration is also crucial for understanding the stability and binding strength of the identified molecules mdpi.comresearchgate.net.

Beyond complex stability, MD simulations are vital for understanding how the binding of this compound influences the conformational landscape and flexibility of the target protein mdpi.comresearchgate.netnih.govmdpi.comnih.govbiorxiv.orgucl.ac.uknih.gov. Proteins are dynamic entities, and their function often depends on their ability to undergo conformational changes.

MD simulations can reveal both global and local conformational changes in the protein upon ligand binding, which might not be apparent from static crystal structures ucl.ac.uknih.gov. These changes can range from slight adjustments in side chains within the binding pocket to larger domain movements.

By analyzing the trajectories from MD simulations, researchers can identify how this compound induces or stabilizes specific protein conformations that are crucial for its inhibitory activity nih.govnih.gov. This understanding is critical for structure-based drug design, as it allows for the development of compounds that not only bind strongly but also induce desired functional changes in the target protein. For example, MD simulations can show if a ligand binding leads to a more compact protein structure or alters the flexibility of certain loops or domains, which can impact protein function or allosteric regulation mdpi.combioexcel.eu.

Ligand-Protein Complex Stability Assessment

Pharmacophore Modeling and Ligand-Based Drug Design

Computational methodologies, particularly pharmacophore modeling and ligand-based drug design (LBDD), have played a pivotal role in the identification and characterization of this compound as a promising lead compound in antiviral research. LBDD is a drug discovery approach that leverages the chemical information of known active molecules to infer the essential features required for biological activity, without requiring prior knowledge of the target protein's three-dimensional structure. This approach correlates biological activity with specific chemical structures, aiding in the optimization of compounds for desired biological activities. wikidata.org

This compound, a natural product derived from mushroom-derived fungi, has been identified through systematic screening techniques, including pharmacophore-based screening, as a potential inhibitor against viral proteins. For instance, it was selected for pharmacophore modeling studies targeting the VP40 protein of the Marburg virus (MVD). mdpi.comresearchgate.net The use of computational software like "ZINC Pharmer" for pharmacophoric feature-based screening contributed to its identification as a strong candidate for inhibiting VP40 and VP35 proteins of the Marburg virus. mdpi.com

Beyond Marburg virus, this compound has also demonstrated significant potential as an inhibitor of coronaviral main proteases (Mpro). In in silico studies, it was identified as a promising lead molecule with a notable binding affinity against the SARS-CoV-2 Mpro, surpassing that of a co-crystallized ligand. uni.lu This broad-spectrum antiviral activity extends to SARS-CoV Mpro and MERS-CoV Mpro, further highlighting its therapeutic potential. uni.lu

Molecular docking studies provided detailed insights into the interactions between this compound and the SARS-CoV-2 Mpro. These studies revealed crucial hydrogen bond interactions with amino acid residues such as Glu166 and Asn142. Additionally, this compound engaged in hydrophobic interactions with 20 other amino acid residues within the SARS-CoV-2 Mpro binding site, contributing to its high binding affinity. uni.lu

The computational evaluation of this compound also extended to its drug-likeness, absorption, distribution, metabolism, and excretion (ADME) properties. These in silico ADMET studies indicated that this compound possesses favorable characteristics, suggesting its potential as an orally administrable drug candidate with a stable ligand-protein interaction. uni.lu

The detailed research findings regarding the binding affinities and interactions are summarized in the table below:

| Target Protein | Compound | Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | This compound | -8.9 | Hydrogen bonds with Glu166, Asn142; Hydrophobic interactions with 20 amino acid residues | uni.lu |

| SARS-CoV-2 Main Protease (Mpro) | Co-crystallized Ligand | -8.5 | Reference for comparison | uni.lu |

| Marburg Virus VP40/VP35 | This compound | Best inhibitor (specific value not reported) | Identified via pharmacophore modeling and systematic screening | mdpi.comresearchgate.net |

Comparative Studies and Assessment of Semicochliodinol B As a Lead Compound

Benchmarking Against Established Inhibitors and Reference Compounds

Semicochliodinol B has demonstrated notable inhibitory activity against several viral and enzymatic targets, often exhibiting comparable or superior binding affinities to established reference compounds.

In the context of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (MPro), this compound was identified as a potent inhibitor through molecular docking studies. It showed a higher binding affinity of -8.9 kcal/mol compared to the co-crystallized ligand, which exhibited a binding affinity of -8.5 kcal/mol. nih.govuni.lu This suggests a strong interaction with the active site of SARS-CoV-2 MPro. Furthermore, this compound has exhibited broad-spectrum antiviral activity, demonstrating good binding affinity against SARS-CoV MPro and Middle East Respiratory Syndrome-related coronavirus (MERS-CoV MPro). nih.govuni.lufishersci.ca

Beyond coronaviruses, this compound has also been investigated for its potential against the Marburg virus (MV). Studies suggest it is an effective inhibitor of Marburg virus's VP35 and VP40 proteins, which are crucial for viral RNA synthesis, assembly, and structure. uni.lujksus.org While specific comparative binding affinities against known Marburg virus inhibitors like Favipiravir, Stigmasterol, and Estradiol Benzoate are highlighted in research, this compound has been identified as a promising candidate in this therapeutic area. ctdbase.org Myricetin has also been used as a reference molecule in studies targeting Marburg virus VP35. ctdbase.org

Historically, this compound, along with Semicochliodinol A, has been recognized as an inhibitor of HIV-1 protease and EGF-R protein tyrosine kinase. nih.govnih.gov This early identification underscores its multi-target inhibitory capabilities.

The following table summarizes some comparative binding affinities of this compound:

| Target Protein | This compound Binding Affinity (kcal/mol) | Reference Compound/Ligand | Reference Binding Affinity (kcal/mol) | Citation |

| SARS-CoV-2 MPro | -8.9 | Co-crystallized ligand | -8.5 | nih.govuni.lu |

Evaluation of this compound as a Promising Lead Candidate in Drug Discovery Pipelines

The evaluation of this compound as a promising lead candidate in drug discovery pipelines is supported by several key characteristics, particularly its natural origin and favorable in silico pharmacokinetic properties. A lead compound is a chemical compound that demonstrates pharmacological or biological activity with therapeutic potential, serving as a starting point for chemical modifications to enhance its properties.

This compound, derived from fungal sources like Chrysosporium merdarium, benefits from the inherent chemical diversity and complexity often found in natural products, which can provide novel medicinally relevant scaffolds. fishersci.cauni.lunih.gov In silico studies, including Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity assessments, have indicated that this compound possesses "druglikeness" properties. nih.govuni.lufishersci.ca These computational analyses suggest that it may have acceptable oral bioavailability and a low likelihood of toxicity, making it a viable candidate for further development. nih.govuni.lufishersci.ca

In virtual screening efforts, this compound has consistently been identified as a "best lead molecule" due to its high binding affinity and favorable interaction profiles with target proteins. nih.govuni.lufishersci.ca Its potential as an inhibitor for SARS-CoV-2 MPro and Marburg virus VP35 and VP40 proteins highlights its versatility across different viral families. nih.govuni.lufishersci.cauni.lu The compound's broad-spectrum antiviral activity further enhances its appeal as a promising lead, suggesting its applicability against a range of related pathogens. nih.govuni.lufishersci.ca The identification of such a potent compound from natural sources underscores the continued importance of exploring biodiversity for novel therapeutic agents. nih.govuni.lufishersci.cauni.lu

Contribution to the Understanding of Natural Product Polypharmacology

This compound significantly contributes to the understanding of natural product polypharmacology, which refers to the ability of a single drug molecule to interact with multiple biological targets. This multi-target activity can lead to a broader therapeutic effect or address complex diseases involving multiple pathways.

The diverse range of targets identified for this compound exemplifies this concept. Initially, it was characterized as an inhibitor of HIV-1 protease and EGF-R protein tyrosine kinase. nih.govnih.gov More recently, in silico studies have revealed its strong inhibitory potential against SARS-CoV-2 MPro, SARS-CoV MPro, and MERS-CoV MPro, indicating its broad-spectrum antiviral capabilities against coronaviruses. nih.govuni.lufishersci.ca Furthermore, it has been identified as a viable therapeutic contender for Marburg virus's VP35 and VP40 proteins. uni.lujksus.org Pharmacological target studies have also suggested that this compound predominantly binds to phosphatase targets (36.0%).

This extensive range of documented activities highlights this compound as a prime example of a natural product exhibiting polypharmacology. Its ability to modulate multiple distinct biological targets offers insights into how natural compounds can exert complex pharmacological effects, potentially providing more robust therapeutic outcomes by simultaneously addressing various aspects of a disease. This multi-target profile makes this compound a valuable subject for further research into the intricate mechanisms by which natural products influence biological systems and for the development of new drugs with improved efficacy and reduced resistance.

Future Research Directions in Semicochliodinol B Investigations

Exploration of Undiscovered Biological Activities

While Semicochliodinol B has demonstrated inhibitory activity against HIV-1 protease and EGF-R protein tyrosine kinase, and in silico predictions suggest its potential as a therapeutic contender for Marburg virus VP35 and VP40 proteins, SARS-CoV-2 main protease, and Chikungunya virus nsP3 macro domain, there remains a significant need for further investigation into its broader biological spectrum researchgate.netnih.govmdpi.comprolekare.czmdpi.comgoogle.comresearchgate.netresearchgate.netnih.gov. Current findings regarding its antiviral potential against Marburg, SARS-CoV-2, and Chikungunya viruses are primarily based on computational docking studies, necessitating rigorous in vitro and in vivo validation researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netclinmedjournals.org.

Future research should prioritize:

Experimental Validation of Predicted Activities : Conducting cell-based assays and animal models to confirm the antiviral efficacy against Marburg virus, SARS-CoV-2, and Chikungunya virus. This includes evaluating its impact on viral replication, entry, and assembly.

Broad-Spectrum Antiviral Screening : Expanding screening efforts beyond currently identified targets to explore its activity against other emerging and re-emerging viral pathogens, given its origin from fungi, which are known sources of diverse bioactive compounds nih.govresearchgate.netnih.gov.

Anticancer and Antimicrobial Potential : Investigating its effects on various cancer cell lines and bacterial/fungal pathogens, as natural products often exhibit pleiotropic activities. The source fungus, Chrysosporium merdarium, and related species have been linked to antimicrobial activities, suggesting potential for this compound itself or related compounds prolekare.cz.

Immunomodulatory Effects : Exploring any potential immunomodulatory properties, especially in the context of viral infections where modulating host immune responses can be critical for therapeutic outcomes.

Advanced Synthetic Methodologies for Novel this compound Derivatives

This compound is a complex natural product, and the development of advanced synthetic methodologies is crucial for generating novel derivatives. Such derivatives could offer improved potency, selectivity, pharmacokinetic profiles, and reduced potential for resistance, which are common challenges in natural product drug development nih.gov.

Key areas for future synthetic research include:

Total Synthesis Optimization : Developing more efficient and scalable total synthesis routes for this compound to enable access to larger quantities for comprehensive biological evaluation and as a scaffold for derivatization.

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of this compound analogs with systematic modifications to different parts of its chemical structure. This will help elucidate the key pharmacophores responsible for its biological activities and guide the design of more potent and selective compounds.

Prodrug Design : Exploring prodrug strategies to enhance bioavailability, solubility, or targeted delivery of this compound, which could improve its therapeutic index.

Biocatalysis and Semi-synthesis : Investigating enzymatic or microbial transformations of this compound or its precursors to generate novel derivatives, leveraging the biosynthetic capabilities of its fungal origin.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

A deeper understanding of this compound's precise mechanisms of action at a systems level is paramount for its rational development as a therapeutic agent. Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of its cellular effects, moving beyond single-target inhibition cmbio.io.

Future research should focus on:

Transcriptomics (RNA-seq) : Analyzing changes in gene expression profiles in host cells upon this compound treatment, especially in the context of viral infection, to identify affected pathways and cellular responses.

Proteomics : Identifying and quantifying changes in protein expression and post-translational modifications to understand how this compound impacts cellular protein machinery and signaling networks. This can complement target-binding studies by revealing downstream effects.

Metabolomics : Profiling changes in cellular metabolite levels to uncover metabolic pathways influenced by this compound, potentially revealing novel targets or biomarkers of activity.

Integrated Bioinformatics Analysis : Developing sophisticated computational pipelines to integrate and interpret data from different omics layers, allowing for the construction of comprehensive network models that depict this compound's multi-faceted interactions within biological systems. This approach can reveal synergistic effects or off-target activities.

Development of High-Throughput Screening Assays for this compound and its Analogs

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets bmglabtech.comwikipedia.org. While in silico screening has identified this compound as a hit for several targets, developing robust HTS assays is crucial for experimental validation and for discovering new, more potent analogs.

Future efforts should include:

Target-Specific HTS Assay Development : Establishing and optimizing cell-based or biochemical HTS assays for the confirmed targets of this compound, such as HIV-1 protease, EGF-R protein tyrosine kinase, and validated viral proteins (e.g., Marburg VP35/VP40, SARS-CoV-2 Mpro, CHIKV nsP3) researchgate.netbmglabtech.comwikipedia.org.

Automated Compound Library Screening : Utilizing developed HTS assays to screen large libraries of this compound derivatives and other structurally related compounds to identify new lead candidates with enhanced activity.

Miniaturization and Automation : Further miniaturizing assays to reduce reagent consumption and increase throughput, leveraging robotics and automation for efficient data acquisition and analysis bmglabtech.comwikipedia.org.

Quality Control and Hit Validation : Implementing rigorous quality control measures and hit validation strategies within HTS workflows to minimize false positives and ensure the reliability of identified active compounds wikipedia.org.

Q & A

Q. What ethical considerations apply to in vivo studies of this compound?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, including justification of sample sizes and humane endpoints. Obtain ethics committee approval and disclose conflicts of interest in publications .

Methodological Frameworks and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.